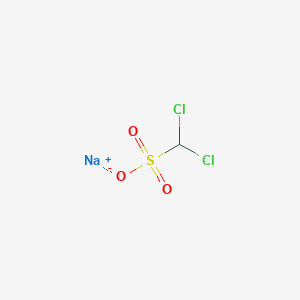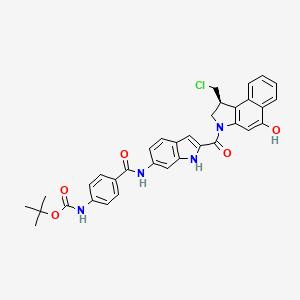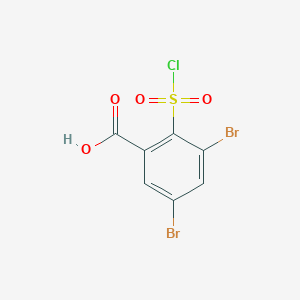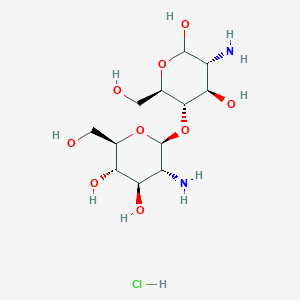![molecular formula C8H15ClFNO B1484506 3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride CAS No. 2098111-12-5](/img/structure/B1484506.png)
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride
Vue d'ensemble
Description
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride, also known as FOMA, is a versatile and reactive chemical compound which has been used in a wide range of scientific research applications. It is a colorless, non-hygroscopic, and water-soluble compound which can be easily synthesized in the laboratory. This compound has been studied extensively for its various biochemical and physiological effects, as well as its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Binding Properties in Nicotinic Receptors
The compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, related to 3-fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride, has been synthesized and studied for its binding properties with nicotinic acetylcholine receptors (nAChR). This compound has been identified as a potent and selective ligand for human alpha4beta2 nAChR subtype. It has shown promise in PET imaging of central nAChRs, demonstrating significant cerebral uptake and specific binding properties (Doll et al., 1999).
Antibacterial Properties
The azetidine moiety, closely related to the compound , has been utilized in the synthesis of various quinolone and naphthyridine derivatives with significant antibacterial properties. These derivatives, including azetidinylquinolones, have been shown to possess potent in vitro and in vivo efficacy against both Gram-positive and Gram-negative bacteria (Frigola et al., 1995); (Frigola et al., 1994).
Application in Drug Discovery
Azetidine and oxetane moieties, similar to 3-fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride, have been introduced into heteroaromatic bases using a radical addition method. This process has applications in drug discovery, as demonstrated with important molecules like the EGFR inhibitor gefitinib (Duncton et al., 2009).
Synthesis of Fluorine-Containing Compounds
Fluoroalkylidene-oxetanes and -azetidines, which are structurally similar to the compound of interest, have been synthesized through Julia–Kocienski reaction. These fluorine-containing compounds offer new precursors for fluorinated four-membered rings with potential applications in various chemical processes (Laporte et al., 2015).
Fluorocyclization for Synthesis of Oxetanes and Azetidines
An efficient method for preparing 3-functionalized oxetanes and azetidines, which could include derivatives of the compound , has been developed through fluorocyclization. This method marks the first example of using fluorocyclization to construct four-membered heterocycles, providing a novel approach to synthesizing such compounds (Zhang et al., 2021).
Propriétés
IUPAC Name |
3-fluoro-3-(oxolan-3-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-10-6-8)3-7-1-2-11-4-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGAHVFQDYIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)

![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)
![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)


![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol](/img/structure/B1484431.png)


![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)



![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)